ALC67

Hepatocellular Carcinoma Cytotoxicity Assay Anticancer Drug Screening

ALC67 is a diastereomeric mixture of ethyl 2-phenyl-3-propioloyl-1,3-thiazolidine-4-carboxylate that triggers caspase-9-dependent apoptosis via a death receptor-independent pathway (IC50 ~5 μM across liver, breast, colon, and endometrial cancer lines). Its unique propargylic (terminal alkyne) side chain is essential for antiproliferative activity—analogs lacking this group are completely inactive. With exceptional potency against CAMA-1 breast cancer (IC50 = 0.01 μM) and MFE-296 endometrial cancer (IC50 = 0.5 μM), ALC67 is an ideal benchmark for HTS campaigns. Ames-negative and non-genotoxic in human lymphocytes, it eliminates confounding DNA-damage artifacts associated with cisplatin or doxorubicin. The 2-phenyl position tolerates substitution for fluorescent tagging without abolishing activity, enabling mechanistic tracking studies.

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 1044255-57-3
Cat. No. B605279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALC67
CAS1044255-57-3
SynonymsALC67;  ALC-67;  ALC 67; 
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESO=C([C@H]1N(C(C#C)=O)C(C2=CC=CC=C2)SC1)OCC
InChIInChI=1S/C15H15NO3S/c1-3-13(17)16-12(15(18)19-4-2)10-20-14(16)11-8-6-5-7-9-11/h1,5-9,12,14H,4,10H2,2H3/t12-,14?/m0/s1
InChIKeyVYDZOJXGXGQPPY-NBFOIZRFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ALC67 (CAS 1044255-57-3) Product Profile for Anticancer Research Procurement


ALC67 (CAS 1044255-57-3) is a diastereomeric mixture of ethyl 2-phenyl-3-propioloyl-1,3-thiazolidine-4-carboxylate, a cytotoxic N-acylated thiazolidine that functions as a caspase-9-dependent apoptosis inducer [1]. The compound exhibits an IC50 of approximately 5 μM across liver, breast, colon, and endometrial cancer cell lines and induces SubG1/G1 cell cycle arrest via a death receptor-independent pathway [2].

Why Generic Thiazolidine Substitution Fails: Differentiating ALC67 from In-Class Analogs


Substituting ALC67 with structurally similar thiazolidine compounds is not straightforward. While ALC67 is a member of the 3-propionyl thiazolidine-4-carboxylic acid ethyl ester family, its unique propargylic (terminal alkyne) side chain is essential for antiproliferative activity, as analogs lacking this group show complete loss of biological activity [1]. Furthermore, ALC67's favorable safety profile—demonstrated non-mutagenicity in Ames tests and absence of genotoxicity in human lymphocytes—cannot be assumed for other thiazolidine derivatives without similar empirical validation [2].

ALC67 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Cytotoxic Potency Against HepG2 Hepatocellular Carcinoma: ALC67 vs. Cisplatin

In a direct head-to-head comparison using the SRB assay after 72-hour incubation, ALC67 demonstrated an IC50 of 10.0 μM against HepG2 hepatocellular carcinoma cells, which is comparable to but slightly less potent than cisplatin (IC50 = 7.7 μM) in the same assay system [1]. This establishes ALC67 as a viable alternative to cisplatin in in vitro hepatocellular carcinoma models, with a distinct mechanism of action (caspase-9 activation vs. DNA crosslinking).

Hepatocellular Carcinoma Cytotoxicity Assay Anticancer Drug Screening

Comparative Cytotoxicity Across Multiple Cancer Cell Lines: ALC67 vs. Camptothecin and 5-Fluorouracil

When benchmarked against established anticancer agents camptothecin (CPT) and 5-fluorouracil (5FU) in hepatocellular carcinoma cell lines, ALC67 exhibited IC50 values of 5.3 ± 0.9 μM (HUH7) and 0.4 ± 0.5 μM (Mahlavu) [1]. By comparison, CPT showed IC50 of 0.1 μM (HUH7) and <1 μM (Mahlavu), while 5FU showed IC50 of 30.7 μM (HUH7) and 10.0 μM (Mahlavu). Thus, ALC67's potency lies between CPT and 5FU in HUH7 cells, offering a mid-range cytotoxic effect suitable for mechanistic studies where extreme potency may confound pathway analysis.

Pan-Cancer Cytotoxicity IC50 Profiling Positive Control Comparison

Genotoxicity and Mutagenicity Profile: ALC67 vs. Known Mutagens

ALC67 was evaluated for mutagenicity using the Ames test on Salmonella TA98 and TA100 strains at concentrations up to 10,000 μg/plate. The compound did not induce any significant increase in revertant colonies compared to negative control (DMSO) at concentrations up to 1000 μg/plate, with toxicity observed only at ≥5000 μg/plate [1]. In chromosomal aberration assays on human lymphocytes, ALC67 at concentrations of 0.75–6.0 μg/mL produced aberrant cell percentages ranging from 4.66% (control) to 12.67% (6.0 μg/mL), which is substantially lower than the positive control mitomycin C (MMC) at 0.50 μg/mL (34.67% aberrant cells) [1]. This contrasts sharply with clinically used genotoxic agents like cisplatin and paclitaxel, which have well-documented genotoxic liabilities.

Genotoxicity Ames Test Chromosomal Aberration Safety Pharmacology

Structural Analog Comparison: ALC67 vs. Optimized Ferrocenyl Derivatives

Efforts to improve ALC67's antiproliferative effect through bioisosteric substitution of the phenyl ring with a ferrocene unit yielded several derivatives. Two compounds (6c-cis and 6-d) showed cytotoxicity comparable to ALC67 and cisplatin [1]. Specifically, chloroacetyl and bromoacetyl N-3 side-chain derivatives exhibited IC50 values against HepG2 of 10.6 μM and 18.4 μM, respectively, compared to ALC67 at 10.0 μM [1]. This demonstrates that while structural modifications can achieve optical purity, they have not yet surpassed the potency of the parent ALC67 compound.

Structure-Activity Relationship Ferrocenyl Bioisostere Antiproliferative Optimization

Cell Line-Specific Potency Profiling: Differential Activity Across Breast and Endometrial Cancer Subtypes

ALC67 exhibits remarkable cell line-specific potency variation that is not observed with many broad-spectrum cytotoxic agents. In a panel of eight human cancer cell lines tested under identical conditions (72h SRB assay), IC50 values ranged over 900-fold from 0.01 μM (CAMA-1 breast cancer) to 9.23 μM (HCT-116 colon cancer) [1]. Notably, CAMA-1 cells (IC50 = 0.01 μM) were 923-fold more sensitive than HCT-116 cells (IC50 = 9.23 μM). The compound also showed potent activity against MFE-296 endometrial cancer cells (IC50 = 0.5 μM) [1].

Cell Line Panel Differential Sensitivity SRB Assay

Optimal Research and Industrial Application Scenarios for ALC67


Apoptosis Pathway Mechanistic Studies Requiring Death Receptor-Independent Caspase-9 Activation

Researchers investigating intrinsic apoptotic pathways without confounding death receptor signaling should prioritize ALC67. The compound's exclusive activation of caspase-9 in a death receptor-independent manner [1] provides a clean pharmacological tool for dissecting mitochondrial apoptotic signaling in cancer cells.

High-Throughput Screening for CAMA-1 Breast Cancer or MFE-296 Endometrial Cancer Therapeutics

Given ALC67's exceptional potency against CAMA-1 breast cancer (IC50 = 0.01 μM) and MFE-296 endometrial cancer (IC50 = 0.5 μM) cell lines [1], it serves as an ideal positive control or benchmark compound in high-throughput screening campaigns targeting these specific cancer subtypes.

Lead Compound for Structure-Activity Relationship (SAR) Studies in Thiazolidine-Based Drug Discovery

ALC67's well-characterized cytotoxicity profile and established tolerance for phenyl moiety substitution [1] make it an optimal starting point for medicinal chemistry campaigns. The second position of the thiazolidine ring can be modified to tune physicochemical properties or introduce fluorescent tags without abolishing biological activity [2], enabling tracking and mechanistic studies.

Safety Pharmacology Studies Requiring Non-Genotoxic Apoptosis Inducers

For studies where genotoxicity confounds interpretation, ALC67's demonstrated lack of mutagenicity (Ames negative) and minimal chromosomal aberration induction at therapeutic concentrations [1] positions it as a preferred compound over DNA-damaging agents like cisplatin or doxorubicin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALC67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.